1-Bromo-3-(2-methoxyethoxy)naphthalene
Description
1-Bromo-3-(2-methoxyethoxy)naphthalene is a brominated naphthalene derivative featuring a 2-methoxyethoxy substituent at the 3-position. This compound is structurally significant in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), where the bromine atom serves as a reactive site for metal-catalyzed bond formation. The 2-methoxyethoxy group enhances solubility in polar solvents compared to simpler substituents like methoxy or methyl groups, making it advantageous in homogeneous reaction systems .
Properties
IUPAC Name |
1-bromo-3-(2-methoxyethoxy)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c1-15-6-7-16-11-8-10-4-2-3-5-12(10)13(14)9-11/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZXYXZJTQLDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=CC=CC=C2C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(2-Methoxyethoxy)naphthalene
The precursor 3-(2-methoxyethoxy)naphthalene is synthesized via Williamson ether synthesis . Reacting 3-hydroxynaphthalene with 2-methoxyethyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields the ether:
Key Conditions :
Bromination at Position 1
Bromination of 3-(2-methoxyethoxy)naphthalene is performed using bromine (Br₂) in acetic acid (CH₃COOH) with hydrobromic acid (HBr) as a catalyst. The methoxyethoxy group, an electron-rich substituent, weakly directs electrophilic attack to ortho/para positions, but naphthalene’s inherent reactivity favors bromination at the alpha position (C1):
Optimized Parameters (adapted from and):
-
Temperature: 30–50°C
-
Bromine molar ratio: 1.1 equivalents
-
Catalyst: 0.1–0.5 mol% HBr
-
Yield: 70–85%
Sequential Functionalization via Directed Metalation
Directed Ortho-Metalation Strategy
A silyl-protected hydroxyl group at position 2 directs lithiation to position 3, enabling the introduction of the 2-methoxyethoxy group:
-
Protection :
-
Lithiation and Quenching :
-
Deprotection and Bromination :
Yield : 55–65% over three steps.
Ullmann-Type Coupling for Ether Formation
Copper-Mediated Coupling
Reacting 1-bromo-3-iodonaphthalene with 2-methoxyethanol in the presence of a copper catalyst forms the ether bond:
Conditions :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Bromination | Short reaction time, high yield | Requires pure 3-(2-methoxyethoxy)naphthalene | 70–85 |
| Suzuki Coupling | Modular for diverse boronic acids | Low yield due to steric hindrance | 50–60 |
| Directed Metalation | High regioselectivity | Multi-step, expensive reagents | 55–65 |
| Ullmann Coupling | Direct ether formation | Requires pre-functionalized iodo derivative | 40–50 |
Purification and Characterization
Crude products are purified via recrystallization (e.g., using isobutanol or heptane) or column chromatography (silica gel, hexane/ethyl acetate). Characterization involves:
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2-methoxyethoxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Nucleophilic Substitution: Involves nucleophiles like amines or thiols in the presence of a base.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.
Scientific Research Applications
1-Bromo-3-(2-methoxyethoxy)naphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential as a building block in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-methoxyethoxy)naphthalene in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group in substitution reactions. The 2-methoxyethoxy group can influence the electronic properties of the naphthalene ring, affecting reactivity and selectivity in various reactions.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of 1-Bromo-3-(2-methoxyethoxy)naphthalene with its analogs:
Key Observations :
- Substituent Effects : The 2-methoxyethoxy group in the target compound increases molecular weight and polarity compared to methoxy or methyl analogs, improving solubility in solvents like THF or DMSO .
- Crystallinity : Methoxy-substituted derivatives (e.g., 1-Bromo-3-methoxynaphthalene) tend to crystallize more readily than ether-bearing analogs due to reduced steric hindrance .
Reactivity in Cross-Coupling Reactions
The electronic and steric profiles of substituents critically influence reactivity:
- Electron-Donating Effects : The 2-methoxyethoxy group donates electrons via resonance, activating the bromine atom for nucleophilic substitution or metal insertion. This enhances reactivity in Suzuki-Miyaura couplings compared to methyl-substituted analogs .
- Steric Hindrance : The longer 2-methoxyethoxy chain may slow reaction kinetics in sterically demanding couplings (e.g., Buchwald-Hartwig amination) compared to methoxy derivatives .
Example : In a study comparing brominated naphthalenes, 1-Bromo-3-(2-methoxyethoxy)naphthalene achieved 85% conversion in a palladium-catalyzed coupling, whereas 1-Bromo-2-methylnaphthalene showed only 60% under identical conditions .
Q & A
Q. What are the standard synthetic routes for preparing 1-Bromo-3-(2-methoxyethoxy)naphthalene, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized naphthalene derivative. For example, introducing the 2-methoxyethoxy group via nucleophilic substitution or coupling reactions (e.g., Williamson ether synthesis) before bromination. Optimization includes:
- Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) enhance reaction efficiency .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in cross-coupling steps .
- Temperature Control : Low temperatures (−78°C to 0°C) minimize side reactions during bromination .
Yields >80% are achievable with stoichiometric control and inert atmospheres.
Q. Which spectroscopic techniques are most effective for characterizing the structure of 1-Bromo-3-(2-methoxyethoxy)naphthalene, and what key spectral features should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts. The bromine atom deshields adjacent protons (δ ~7.5–8.5 ppm), while the 2-methoxyethoxy group shows distinct signals for methylene (δ ~3.5–4.5 ppm) and methoxy protons (δ ~3.3 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 295) and fragmentation patterns .
- IR Spectroscopy : Detect C-Br stretching (~550–600 cm⁻¹) and ether C-O-C vibrations (~1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How does the electron-withdrawing effect of the bromine substituent influence the reactivity of 1-Bromo-3-(2-methoxyethoxy)naphthalene in cross-coupling reactions?
- Methodological Answer : The bromine atom activates the naphthalene ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. In cross-coupling (e.g., Suzuki or Heck reactions):
- Reactivity Modulation : Bromine’s electron-withdrawing effect lowers electron density at the C-3 position, facilitating oxidative addition with Pd(0) catalysts .
- Competing Pathways : Steric hindrance from the 2-methoxyethoxy group may reduce coupling efficiency, requiring bulky ligands (e.g., SPhos) to enhance selectivity .
Computational studies (DFT) can predict transition states to optimize ligand-catalyst pairs .
Q. What strategies can be employed to resolve contradictions in reported toxicological data for brominated naphthalene derivatives?
- Methodological Answer :
- Systematic Review : Follow ATSDR’s inclusion criteria (Table B-1) to filter studies by exposure route (inhalation/oral), species (human/rodent), and health outcomes (hepatic/renal effects) .
- Bias Assessment : Use tiered risk-of-bias frameworks (Table B-3) to evaluate detection bias (e.g., exposure characterization accuracy) and attrition bias (data completeness) .
- Validation : Replicate conflicting studies under standardized OECD guidelines, controlling for variables like metabolic enzyme expression (e.g., CYP450 isoforms) .
Q. How can computational chemistry methods be integrated with experimental data to predict the environmental degradation pathways of 1-Bromo-3-(2-methoxyethoxy)naphthalene?
- Methodological Answer :
- QSAR Modeling : Correlate molecular descriptors (logP, HOMO-LUMO gaps) with biodegradation rates from experimental datasets .
- Density Functional Theory (DFT) : Simulate hydrolysis pathways; the 2-methoxyethoxy group’s electron-donating effect stabilizes carbocation intermediates, favoring SN1 mechanisms in acidic environments .
- Environmental Monitoring : Validate predictions via LC-MS/MS analysis of soil/water samples, targeting metabolites like 3-hydroxynaphthalene .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
